An In-depth Technical Guide to 4-Amino-3,5-difluorobenzaldehyde
An In-depth Technical Guide to 4-Amino-3,5-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3,5-difluorobenzaldehyde, with the CAS number 135564-23-7 , is a fluorinated aromatic aldehyde that serves as a valuable building block in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring an activating amino group and two deactivating fluorine atoms ortho to the aldehyde, imparts distinct reactivity and properties. This guide provides a comprehensive overview of its chemical and physical characteristics, a detailed experimental protocol for its synthesis, and insights into its potential applications, particularly in the realm of drug discovery.
Chemical and Physical Properties
A summary of the key quantitative data for 4-Amino-3,5-difluorobenzaldehyde is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 135564-23-7 | PubChem[1] |
| Molecular Formula | C₇H₅F₂NO | PubChem[1] |
| Molecular Weight | 157.12 g/mol | PubChem[1] |
| IUPAC Name | 4-amino-3,5-difluorobenzaldehyde | PubChem[1] |
| SMILES | C1=C(C=C(C(=C1F)N)F)C=O | PubChem[1] |
| InChI | InChI=1S/C7H5F2NO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H,10H2 | PubChem[1] |
| InChIKey | WSELIKSDSNNSTQ-UHFFFAOYSA-N | PubChem[1] |
Experimental Protocols
The synthesis of 4-Amino-3,5-difluorobenzaldehyde can be achieved through a multi-step process. A common and effective route involves the synthesis of an intermediate, 4-amino-3,5-difluorobenzonitrile, from 4-bromo-2,6-difluoroaniline, followed by the reduction of the nitrile to the corresponding aldehyde.
Step 1: Synthesis of 4-amino-3,5-difluorobenzonitrile
This protocol is adapted from a published procedure for the synthesis of related compounds.[2]
Materials:
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4-bromo-2,6-difluoroaniline
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Copper(I) cyanide (CuCN)
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Dimethylformamide (DMF)
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Aqueous ammonia (NH₄OH, 18%)
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Ethyl acetate
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Magnesium sulfate (MgSO₄)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromo-2,6-difluoroaniline (1 eq.) and copper(I) cyanide (3 eq.) in dimethylformamide (DMF).
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Heat the mixture to reflux and maintain for 24 hours.
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After cooling to room temperature, carefully add 18% aqueous ammonia to the reaction mixture.
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Filter the resulting solution to remove any solid byproducts.
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Extract the filtrate with ethyl acetate.
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Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 4-amino-3,5-difluorobenzonitrile.
Step 2: Reduction of 4-amino-3,5-difluorobenzonitrile to 4-Amino-3,5-difluorobenzaldehyde
A common method for the reduction of a nitrile to an aldehyde is the use of diisobutylaluminium hydride (DIBAL-H).
Materials:
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4-amino-3,5-difluorobenzonitrile
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Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., toluene or THF)
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Anhydrous solvent (e.g., toluene or THF)
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Hydrochloric acid (HCl), aqueous solution
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Diethyl ether or other suitable extraction solvent
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Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
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Dissolve 4-amino-3,5-difluorobenzonitrile (1 eq.) in an anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to a low temperature (typically -78 °C using a dry ice/acetone bath).
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Slowly add a solution of DIBAL-H (typically 1.1 to 1.5 equivalents) to the cooled nitrile solution while maintaining the low temperature.
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Stir the reaction mixture at the low temperature for a specified time (e.g., 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, quench the reaction by the slow addition of an aqueous acid solution (e.g., 1M HCl) at the low temperature.
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Allow the mixture to warm to room temperature and stir until two clear layers are formed.
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Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., diethyl ether).
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Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 4-Amino-3,5-difluorobenzaldehyde.
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Purify the product by column chromatography or recrystallization as needed.
Logical Workflow for Synthesis
The following diagram illustrates the logical progression of the synthesis of 4-Amino-3,5-difluorobenzaldehyde.
Caption: Synthetic route to 4-Amino-3,5-difluorobenzaldehyde.
Applications in Drug Development
While specific, publicly available information on the direct use of 4-Amino-3,5-difluorobenzaldehyde in approved drugs is limited, its structural motifs are of significant interest to medicinal chemists. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The amino and aldehyde functionalities provide versatile handles for further chemical modifications and the construction of more complex molecules.
Fluorinated benzaldehydes are key intermediates in the synthesis of various biologically active compounds, including kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The unique electronic properties of the fluorinated and aminated benzene ring in 4-Amino-3,5-difluorobenzaldehyde make it an attractive starting material for the design of novel kinase inhibitors.
Signaling Pathway Hypothesis
Given the interest in fluorinated aromatic compounds in kinase inhibitor design, it is plausible that derivatives of 4-Amino-3,5-difluorobenzaldehyde could be synthesized to target specific signaling pathways. For instance, a hypothetical inhibitor derived from this scaffold could potentially target a kinase within a cancer-related signaling cascade, such as the MAP kinase or PI3K/Akt pathways.
The following diagram illustrates a hypothetical mechanism of action where a drug derived from 4-Amino-3,5-difluorobenzaldehyde inhibits a key kinase in a signaling pathway.
Caption: Hypothetical inhibition of a signaling pathway.
Conclusion
4-Amino-3,5-difluorobenzaldehyde is a specialized chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and materials science industries. Its unique combination of functional groups and fluorine substitution makes it a valuable tool for researchers. The provided synthesis protocol offers a practical approach for its preparation, and the discussion on its potential applications highlights areas for future research and development. As the demand for sophisticated and effective small molecules continues to grow, the importance of versatile building blocks like 4-Amino-3,5-difluorobenzaldehyde is set to increase.
References
- 1. 4-Amino-3,5-difluorobenzaldehyde | C7H5F2NO | CID 19349132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
